molecular formula C15H18F3NO4S B261815 Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate

Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate

Cat. No. B261815
M. Wt: 365.4 g/mol
InChI Key: OALDXPHCUCRHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.4 g/mol.

Mechanism of Action

The mechanism of action of Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate is not fully understood. However, it is believed that Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate acts as a nucleophile, reacting with electrophilic species to form covalent adducts. Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been shown to react with a variety of electrophilic species, including aldehydes, ketones, and imines.
Biochemical and Physiological Effects:
Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, carbonic anhydrase, and proteases. Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has also been shown to have antifungal and antibacterial activity. In addition, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been investigated for its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate in lab experiments is its high yield of synthesis. Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate is also relatively stable and can be stored for long periods of time without degradation. However, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate can be difficult to handle due to its sensitivity to moisture and air. In addition, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate can be expensive and may not be readily available in some labs.

Future Directions

There are several future directions for research on Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate. One area of interest is the development of new methods for the synthesis of Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate and related compounds. Another area of interest is the investigation of Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate as a potential inhibitor of other enzymes and as a ligand for metal complexes. Finally, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate could be investigated for its potential use in drug discovery and development.

Synthesis Methods

Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate can be synthesized using a variety of methods, including the reaction of piperidine with 3-(trifluoromethyl)benzenesulfonyl chloride and ethyl chloroformate. This reaction produces Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate as a white crystalline powder with a yield of 70-80%. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including peptides and heterocycles. Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has also been used as a protecting group in organic synthesis. In addition, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been investigated as a potential inhibitor of enzymes and as a ligand for metal complexes.

properties

Product Name

Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate

Molecular Formula

C15H18F3NO4S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C15H18F3NO4S/c1-2-23-14(20)11-5-4-8-19(10-11)24(21,22)13-7-3-6-12(9-13)15(16,17)18/h3,6-7,9,11H,2,4-5,8,10H2,1H3

InChI Key

OALDXPHCUCRHNB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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